3-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyrazine-2-carbonitrile
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Overview
Description
3-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyrazine-2-carbonitrile is a complex heterocyclic compound that features a unique combination of triazolo, pyridazinyl, diazepan, and pyrazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyrazine-2-carbonitrile typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolo[4,3-b]pyridazine core, followed by the introduction of the cyclobutyl group and the diazepan ring. The final step involves the coupling of the pyrazine-2-carbonitrile moiety.
Formation of Triazolo[4,3-b]pyridazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with ortho esters under acidic conditions.
Introduction of Cyclobutyl Group: This step involves the alkylation of the triazolo[4,3-b]pyridazine core with cyclobutyl halides in the presence of a base.
Formation of Diazepan Ring: The diazepan ring can be introduced through a nucleophilic substitution reaction involving appropriate amine derivatives.
Coupling with Pyrazine-2-carbonitrile: The final step involves the coupling of the diazepan-triazolo[4,3-b]pyridazine intermediate with pyrazine-2-carbonitrile under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, basic conditions.
Major Products
Scientific Research Applications
3-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyrazine-2-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-{3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s triazolo[4,3-b]pyridazine core is known to interact with enzyme active sites, potentially inhibiting their activity. The diazepan ring may enhance binding affinity through additional interactions with the target protein .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b]thiadiazines: Known for their diverse pharmacological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[4,3-a]pyrazines: Investigated for their antibacterial activities.
1,2,4-Triazolo[4,3-b]tetrazines: Explored for their potential as energetic materials.
Uniqueness
Its structural complexity allows for diverse interactions with biological targets, making it a valuable compound in drug design and development .
Properties
IUPAC Name |
3-[4-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N9/c20-13-15-19(22-8-7-21-15)27-10-2-9-26(11-12-27)17-6-5-16-23-24-18(28(16)25-17)14-3-1-4-14/h5-8,14H,1-4,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEMUCEFUOFUNRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NN=C3N2N=C(C=C3)N4CCCN(CC4)C5=NC=CN=C5C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N9 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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